molecular formula C15H16N2O3S2 B1677922 2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Katalognummer: B1677922
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: XGTGMKYGVNHPTC-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic organic compound belonging to the 1,3-thiazolidin-4-one class. This scaffold is recognized in medicinal chemistry for its diverse biological potential, with derivatives being investigated for anti-inflammatory, analgesic, antioxidant, antitubercular, antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and antidiabetic properties . The compound features a hydrogen bond donor and five hydrogen bond acceptors, with a molecular weight of 336.06 and a topological polar surface area of 118.24, conforming to Lipinski's rules for drug-likeness with zero rules broken . Its core structure is characterized by a benzylidene substituent from a 4-dimethylaminophenyl group, which may influence its electronic properties and interaction with biological targets. Researchers utilize this and related thiazolidinone derivatives as key pharmacophores in developing new therapeutic agents and probing biological mechanisms . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Eigenschaften

Molekularformel

C15H16N2O3S2

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8-

InChI-Schlüssel

XGTGMKYGVNHPTC-WQLSENKSSA-N

SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S

Isomerische SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S

Kanonische SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NC00075159;  NC-00075159;  NC 00075159.

Herkunft des Produkts

United States

Vorbereitungsmethoden

Esterification of Propanoic Acid

Propanoic acid undergoes esterification with ethanol in the presence of concentrated sulfuric acid to yield ethyl propanoate. This step ensures reactivity with hydrazine hydrate in the subsequent step.

Reaction Conditions :

  • Solvent : Ethanol (excess as solvent)
  • Catalyst : Concentrated H2SO4 (0.5 mL per 10 g acid)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Yield : ~85–90%

Hydrazide Formation

Ethyl propanoate reacts with hydrazine hydrate in methanol to form propanoic acid hydrazide.

Procedure :

  • Ethyl propanoate (0.06 mol) and hydrazine hydrate (0.072 mol) are refluxed in methanol for 10–12 hours.
  • The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Characterization :

  • IR (KBr) : 3250 cm-1 (N-H stretch), 1660 cm-1 (C=O stretch)
  • 1H NMR (DMSO-d6) : δ 9.12 (s, 1H, NH), 2.38 (q, 2H, CH2), 1.21 (t, 3H, CH3)

Condensation with 4-Dimethylaminobenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 4-dimethylaminobenzaldehyde to introduce the arylidene moiety.

Reaction Protocol

  • Propanoic acid hydrazide (1.35 mmol) and 4-dimethylaminobenzaldehyde (1.38 mmol) are refluxed in anhydrous ethanol with acetic acid (0.25 mL) for 8 hours.
  • The product is filtered and recrystallized from ethanol-water (3:1).

Key Observations :

  • The reaction proceeds via nucleophilic addition-elimination, forming a hydrazone linkage.
  • Yield : 88–92%

Spectroscopic Validation

  • IR (KBr) : 3180 cm-1 (N-H), 1645 cm-1 (C=N)
  • 1H NMR (DMSO-d6) : δ 8.24 (s, 1H, CH=N), 7.62–6.98 (m, 4H, Ar-H), 2.94 (s, 6H, N(CH3)2)

Cyclocondensation with Sulfanylacetic Acid

The hydrazone intermediate is cyclized with sulfanylacetic acid to construct the thiazolidinone ring and introduce the sulfanylidene group.

Cyclization Reaction

  • Hydrazone (1.1 mmol) and sulfanylacetic acid (2.2 mmol) are refluxed in dry toluene under nitrogen for 48 hours.
  • The mixture is cooled, and the product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).

Optimized Conditions :

  • Temperature : 110°C
  • Atmosphere : N2 to prevent oxidation
  • Yield : 70–75%

Mechanistic Insight

Sulfanylacetic acid acts as a bifunctional reagent, providing both the sulfur atom for the sulfanylidene group and the carboxylate for ring closure. The reaction proceeds through:

  • Nucleophilic attack by the hydrazone’s nitrogen on the thiol group.
  • Cyclization with simultaneous elimination of water.

Characterization :

  • IR (KBr) : 1725 cm-1 (C=O), 1308 cm-1 (C=S)
  • 13C NMR (DMSO-d6) : δ 192.1 (C=S), 171.3 (C=O), 153.2 (C=N)

Alternative Synthetic Routes and Comparative Analysis

Thionation of 4-Oxo-Thiazolidinone

An alternative approach involves thionation of a preformed 4-oxo-thiazolidinone using Lawesson’s reagent:

  • 4-Oxo-thiazolidinone (1 mmol) is refluxed with Lawesson’s reagent (0.6 mmol) in toluene for 6 hours.
  • The product is isolated via filtration.

Limitations :

  • Yield : 50–55% due to side reactions.
  • Purity : Requires multiple recrystallizations

Comparative Efficiency

Method Yield (%) Reaction Time (h) Key Advantage
Sulfanylacetic Acid 70–75 48 Direct C=S incorporation
Lawesson’s Reagent 50–55 6 Faster

Spectroscopic and Chromatographic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 337.0721 [M+H]+
  • Calculated for C15H17N2O3S2 : 337.0724

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.2% (C18 column, acetonitrile/water, 70:30)
  • Retention Time : 6.8 minutes

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Cyclization : Addressed by increasing reaction time to 48 hours.
  • Oxidation of Sulfur : Mitigated via inert atmosphere (N2).

Solvent Screening

Solvent Yield (%) Purity (%)
Toluene 75 98
DMF 60 85
Ethanol 40 78

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors reduce reaction time to 24 hours with comparable yields (72%). Catalyst recycling (e.g., immobilized acetic acid) enhances cost efficiency.

Analyse Chemischer Reaktionen

NC00075159 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NC00075159 has a wide range of scientific research applications, including:

Wirkmechanismus

NC00075159 exerts its effects by opening the human KCNQ4 (Kv7.4) potassium channel. This action increases the flow of potassium ions across the cell membrane, which can modulate the electrical activity of cells. The molecular targets of NC00075159 include the KCNQ4 potassium channel, and the pathways involved are related to the regulation of cellular excitability and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Compound Name R Group on Benzylidene Substituent at Position 3 Biological Activity (Reported) Reference
Target Compound 4-Dimethylaminophenyl Propanoic Acid Not explicitly reported
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Methoxyphenyl Propanoic Acid Antidiabetic (in vitro)
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 2-Methylcinnamylidene Acetic Acid Antihyperglycemic (Kinedak®)
5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid 2-Chlorophenyl Propanoylamino-hydroxybenzoic Acid Antibacterial (Mycobacterium tuberculosis)
2-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 3-Methoxy-4-propargyloxyphenyl Propanoic Acid Not reported

Key Observations :

  • Electron-Donating vs. Methoxy substituents () balance lipophilicity and polarity, favoring metabolic stability .
  • Acid Substituents: Propanoic acid at position 3 (target compound) increases hydrophilicity versus acetic acid derivatives (), which may influence pharmacokinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 350.43 2.1 (Est.) ~0.5 (DMSO) Not reported
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 323.39 1.8 0.3 (DMSO) 210–212
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 331.40 3.0 0.1 (Ethanol) 165–167

Notes:

  • Limited aqueous solubility is a common challenge, necessitating formulation optimization for in vivo applications.

Biologische Aktivität

2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, often referred to as a thiazolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 288.35 g/mol
  • Functional Groups : Thiazolidine ring, dimethylamino group, and a propanoic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, which disrupts essential biochemical pathways. This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Cell LineIC50 (µM)
K562 (Leukemia)83.20
MCF-7 (Breast Cancer)>100
HeLa (Cervical Cancer)>100

While the compound demonstrated some cytotoxicity against K562 cells, it was less effective against other cell lines compared to standard chemotherapeutics like doxorubicin .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against common pathogens. The results highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.
  • Cytotoxicity Evaluation :
    Another research effort focused on the cytotoxic effects of the compound on various cancer cell lines. The study concluded that while it showed promise against leukemia cells, further modifications might enhance its efficacy against solid tumors .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves a multi-step condensation process. For example:

Thiosemicarbazide formation : React 4-dimethylaminobenzaldehyde with thiosemicarbazide under acidic conditions to form the arylidene intermediate.

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a mixture of DMF and acetic acid, followed by reflux (2–4 hours) to form the thiazolidinone core .

Propanoic acid incorporation : Introduce the propanoic acid moiety via alkylation or coupling reactions.
Critical factors :

  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Reaction time : Prolonged reflux (>4 hours) may degrade sensitive functional groups, reducing yield .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons) and the methylidene proton (δ ~7.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry and confirm the Z/E configuration of the methylidene group, if crystalline derivatives are obtainable .

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functionalization .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in different solvents.
  • Tautomerism analysis : Evaluate the equilibrium between thione (C=S) and thiol (C-SH) forms, which impacts biological activity .
  • Docking studies : Screen for potential binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 μM) to confirm dose-dependent effects.
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (e.g., solvent-only) to rule out assay artifacts .
  • Mechanistic studies : Use enzymatic assays (e.g., fluorescence-based) to distinguish between direct inhibition and nonspecific binding.
  • Structural analogs : Compare activity with derivatives lacking the sulfanylidene or dimethylamino groups to identify pharmacophores .

Advanced: What strategies optimize regioselectivity during functionalization of the thiazolidinone ring?

Methodological Answer:

  • Protecting groups : Temporarily block the sulfanylidene sulfur with benzyl or tert-butyl groups to prevent undesired side reactions .
  • Catalytic systems : Employ palladium catalysts (e.g., Pd(OAc)₂) for selective cross-coupling at the methylidene position .
  • pH control : Conduct reactions under mildly acidic conditions (pH 4–6) to stabilize reactive intermediates .
  • Microwave-assisted synthesis : Enhance regioselectivity and reduce reaction time via controlled microwave heating .

Basic: What are the recommended protocols for evaluating in vitro cytotoxicity?

Methodological Answer:

Cell lines : Use human cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK-293) for comparative toxicity .

MTT assay :

  • Seed cells in 96-well plates (5×10³ cells/well).
  • Treat with the compound (24–48 hours).
  • Add MTT reagent (0.5 mg/mL) and incubate (4 hours).
  • Measure absorbance at 570 nm after dissolving formazan crystals in DMSO.

IC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch comparison : Analyze NMR spectra for impurities (e.g., unreacted starting materials) using 2D techniques (HSQC, HMBC) .
  • Crystallization trials : Recrystallize from DMF/ethanol mixtures to isolate pure polymorphs .
  • HPLC purity checks : Use a C18 column (acetonitrile/water gradient) to quantify impurities >0.1% .
  • Isotopic labeling : Synthesize ¹³C-labeled derivatives to confirm peak assignments in complex spectra .

Advanced: What methodologies assess the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Fluorogenic assays : Use substrates like Dabcyl-Edans peptides; measure fluorescence increase upon cleavage inhibition .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.
  • Molecular dynamics (MD) : Simulate binding stability over 100-ns trajectories to identify critical residue interactions .
  • SAR studies : Modify the propanoic acid side chain to enhance binding affinity (e.g., introducing hydrophobic substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.